molecular formula C10H11BrO2 B13973674 1-Bromo-4-cyclopropoxy-2-methoxybenzene

1-Bromo-4-cyclopropoxy-2-methoxybenzene

Katalognummer: B13973674
Molekulargewicht: 243.10 g/mol
InChI-Schlüssel: SXQIKEPOEZWMQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-4-cyclopropoxy-2-methoxybenzene is an organic compound with the molecular formula C10H11BrO2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a cyclopropoxy group, and a methoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-4-cyclopropoxy-2-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-cyclopropoxy-2-methoxybenzene using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a catalyst such as iron(III) bromide (FeBr3) to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is usually subjected to purification techniques such as distillation or recrystallization to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-4-cyclopropoxy-2-methoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by a nucleophile.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids under strong oxidizing conditions.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a polar solvent such as dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be employed.

Major Products:

    Substitution Reactions: The major products are typically the nucleophile-substituted benzene derivatives.

    Oxidation Reactions: The products include aldehydes, ketones, or carboxylic acids depending on the reaction conditions.

    Reduction Reactions: The primary product is the hydrogenated benzene derivative.

Wissenschaftliche Forschungsanwendungen

1-Bromo-4-cyclopropoxy-2-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-substrate interactions and the development of enzyme inhibitors.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Bromo-4-cyclopropoxy-2-methoxybenzene involves its interaction with various molecular targets. The bromine atom and the methoxy group can participate in electrophilic and nucleophilic interactions, respectively. The cyclopropoxy group can influence the compound’s reactivity and stability. These interactions can affect the compound’s binding affinity and specificity towards different molecular targets, leading to its observed effects in various applications .

Vergleich Mit ähnlichen Verbindungen

1-Bromo-4-cyclopropoxy-2-methoxybenzene can be compared with other similar compounds such as:

    4-Bromoanisole: This compound has a similar structure but lacks the cyclopropoxy group. It is used in similar applications but may have different reactivity and properties.

    1-Bromo-4-methoxybenzene: This compound also lacks the cyclopropoxy group and has different chemical properties and applications.

    4-Bromo-2-methoxyphenol: This compound has a hydroxyl group instead of the cyclopropoxy group, leading to different reactivity and applications.

Eigenschaften

Molekularformel

C10H11BrO2

Molekulargewicht

243.10 g/mol

IUPAC-Name

1-bromo-4-cyclopropyloxy-2-methoxybenzene

InChI

InChI=1S/C10H11BrO2/c1-12-10-6-8(4-5-9(10)11)13-7-2-3-7/h4-7H,2-3H2,1H3

InChI-Schlüssel

SXQIKEPOEZWMQC-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)OC2CC2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.